2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butan-1-one
Overview
Description
Scientific Research Applications
Synthesis and Chemistry of Pyrazolines
The compound under discussion falls into the broader category of pyrazoline and imidazole derivatives, which have been extensively studied for their unique chemical properties and synthetic applications. Baumstark et al. (2013) reviewed contributions to the synthesis and chemistry of hexasubstituted pyrazolines, emphasizing the development of synthetic routes that provide key starting materials for the synthesis of highly substituted pyrazolines. Such derivatives have been utilized in the facile synthesis of hexasubstituted cyclopropanes and as effective oxygen-atom transfer reagents, highlighting their versatility in synthetic organic chemistry (Baumstark, Vásquez, & Mctush-Camp, 2013).
Medicinal Chemistry Applications
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the compound , has been identified as a privileged heterocycle in drug discovery, displaying a broad range of medicinal properties such as anticancer, anti-infectious, and anti-inflammatory activities. Cherukupalli et al. (2017) outlined the synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives, revealing significant biological properties alongside structure-activity relationship (SAR) studies. This underscores the potential of such compounds in the development of drug-like candidates for various disease targets (Cherukupalli et al., 2017).
Organocatalysis in Heterocyclic Synthesis
Heterocyclic compounds, including those derived from pyrazines and imidazoles, serve as foundational elements in the majority of pharmaceuticals and drug-candidate molecules. Organocatalytic approaches have been explored for the synthesis of tetrahydrobenzo[b]pyrans, a class of compounds that underscores the importance of incorporating pyrazine and imidazole fragments into π-extended conjugated systems for the creation of novel optoelectronic materials. This review by Lipunova et al. (2018) provides insights into the luminescent properties and applications of these heterocycles in photo- and electroluminescence, illustrating their potential in the development of advanced materials (Lipunova et al., 2018).
properties
IUPAC Name |
2-chloro-1-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3O/c1-2-7(11)10(16)14-3-4-15-8(12)5-13-9(15)6-14/h5,7H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYOXSRISHWWMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN2C(=NC=C2Cl)C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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